1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole . It is a rare occurrence in nature but is used in various fields of science due to its stability and unique structure .
Synthesis Analysis
The synthesis of indazole derivatives has been explored in various ways. One of the methods includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented where a hydrogen bond propelled mechanism is proposed .
Molecular Structure Analysis
The molecular structure of indazole consists of a benzene ring fused to a pyrazole ring. This gives it unique properties and makes it a useful moiety in various chemical reactions .
Chemical Reactions Analysis
Indazole derivatives have been synthesized and evaluated for their cytotoxic potential against various cell lines in vitro. The preliminary results suggested that most of the target compounds showed great antitumor activity .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : A study detailed the synthesis of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives, evaluating their anti-inflammatory and analgesic activity. This demonstrates the compound's versatility in forming various derivatives with potential therapeutic applications (Reddy et al., 2015).
- Characterization of Novel Compounds : Novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles were synthesized from 1-methyl-1H-Indazole 3-carboxylic acid, showcasing the compound's role in forming new chemical structures (Reddy et al., 2013).
Biological Activities
- Akt Kinase Activity : Derivatives of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their Akt kinase activity, a crucial target in cancer research (Gogireddy et al., 2014).
- Antioxidant Activity : A series of derivatives containing 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid showed potent antioxidant activity, indicating the compound's potential in oxidative stress-related therapies (Tumosienė et al., 2019).
Other Applications
Spectroscopic Characterization and Crystal Structure : Studies have focused on the spectroscopic characterization and crystal structure of various derivatives, highlighting the compound's utility in structural and material sciences (Anuradha et al., 2014).
Design of Rho Kinase Inhibitors : Derivatives of this compound were used in the design and synthesis of Rho kinase inhibitors, indicating its potential in treating conditions like hypertension or vascular disorders (Yao et al., 2018).
Mechanism of Action
Target of Action
The compound “1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid” is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives have been found to interact with various targets, including Histone Deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. They are key targets for anticancer drug discovery and developments .
Mode of Action
Indazole derivatives have been shown to inhibit hdacs . This inhibition can affect the structure of the chromatin and the degree of gene transcription, which can lead to changes in cell function and behavior .
Biochemical Pathways
Indazole derivatives are known to affect several biochemical pathways. For instance, they have been found to inhibit the p53/MDM2 pathway . The p53 protein is a crucial regulator of the cell cycle and serves as a tumor suppressor. MDM2 is an E3 ubiquitin-protein ligase that interacts with p53 and marks it for degradation. Inhibition of this pathway can lead to increased levels of p53, promoting cell cycle arrest and apoptosis .
Pharmacokinetics
Indazole derivatives are generally well-absorbed and distributed throughout the body . They are metabolized by various enzymes in the liver and excreted through the kidneys .
Result of Action
The result of the action of this compound is likely to be cell cycle arrest and apoptosis, particularly in cancer cells . This is due to the inhibition of the p53/MDM2 pathway and the resulting increase in p53 levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the metabolism and excretion of the compound .
Safety and Hazards
Future Directions
Indazole derivatives have shown promise in various fields, particularly in medicinal chemistry. They have been used to produce various inhibitors and have shown great antitumor activity . Future research will likely continue to explore the potential uses of indazole derivatives in medicine and other fields.
Biochemical Analysis
Biochemical Properties
1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways . The compound also binds to proteins involved in the regulation of gene expression, thereby modulating transcriptional activities . These interactions highlight the compound’s potential as a modulator of biochemical pathways, making it a promising candidate for therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell proliferation, apoptosis, and differentiation . In cancer cells, the compound induces apoptosis by activating the p53/MDM2 pathway and inhibiting Bcl2 family proteins . Additionally, it affects cellular metabolism by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation . These cellular effects underscore the compound’s potential in cancer therapy and metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . The compound also interacts with DNA and RNA, affecting gene expression and protein synthesis . Furthermore, it modulates signal transduction pathways by interacting with key signaling molecules such as kinases and phosphatases . These molecular interactions provide a comprehensive understanding of the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that the compound maintains its biological activity for extended periods, although its efficacy may decrease due to gradual degradation . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolic pathways influence the compound’s bioavailability and pharmacokinetics, which are critical for its therapeutic application.
Properties
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-10-5-7(12(17)18)6-15(10)11-8-3-1-2-4-9(8)13-14-11/h1-4,7H,5-6H2,(H,13,14)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVACFNORHOAKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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